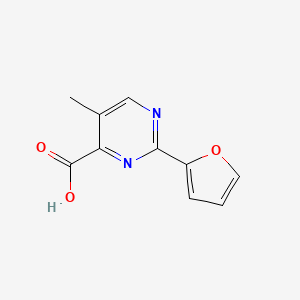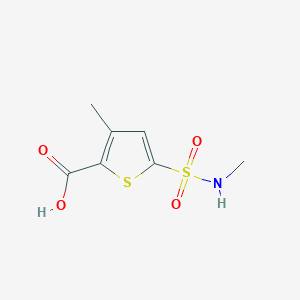
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both furan and pyrimidine rings in its structure imparts unique chemical properties that make it a valuable target for research and development.
準備方法
The synthesis of 2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as furfural or furfuryl alcohol.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving urea or guanidine with β-dicarbonyl compounds.
Coupling of Furan and Pyrimidine Rings: The final step involves coupling the furan and pyrimidine rings through various methods, such as cross-coupling reactions or cyclization reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. Catalysts and reaction conditions are carefully selected to ensure the efficient formation of the desired product.
化学反応の分析
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Furan-2-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
2-(Furan-2-yl)-5-methylpyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring, which may alter its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
UHUFIIFPAQHRGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)




![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)



![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)



